Cerous chloride heptahydrate

Catalog No.
S654374
CAS No.
18618-55-8
M.F
CeCl3H2O
M. Wt
264.49 g/mol
Availability
In Stock
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Cerous chloride heptahydrate

CAS Number

18618-55-8

Product Name

Cerous chloride heptahydrate

IUPAC Name

cerium(3+);trichloride;hydrate

Molecular Formula

CeCl3H2O

Molecular Weight

264.49 g/mol

InChI

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

SMKFCFKIYPLYNY-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3]

Synonyms

CeCl3, cerium trichloride, cerium(III) chloride, cerous chloride, cerous chloride heptahydrate, cerous chloride hexahydrate, cerous chloride octahydrate, cerous chloride, 141Ce-labeled, cerous chloride, 144Ce-labeled

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Ce+3]

Reducing Agent:

Cerous chloride heptahydrate can act as a mild reducing agent in organic synthesis. It offers advantages over traditional reducing agents like sodium borohydride due to its:

  • Selectivity: Cerous chloride exhibits higher selectivity, meaning it targets specific functional groups in a molecule, minimizing unwanted side reactions. [Source: Sigma-Aldrich, "Cerium(III) chloride heptahydrate" ]
  • Safety: Compared to the potentially explosive nature of sodium borohydride, cerous chloride is considered a safer alternative for laboratory use.

Luche Reaction:

The Luche reaction is an organic transformation that utilizes cerous chloride heptahydrate as a catalyst. This reaction selectively converts carbonyls (C=O) into allylic alcohols (C=C-CH2-OH) with high efficiency. [Source: Thermo Scientific Chemicals, "Cerium(III) chloride heptahydrate, 99%" ]

Other Applications:

Beyond its use as a reducing agent and catalyst, cerous chloride heptahydrate finds applications in other areas of research, including:

  • Synthesis of allylsilanes: These compounds are valuable intermediates in organic synthesis, and cerous chloride can facilitate their preparation from esters. [Source: Sigma-Aldrich, "Cerium(III) chloride heptahydrate" ]
  • Spectroscopy: Cerium chloride has been used in specific spectroscopic techniques, such as X-ray photoelectron spectroscopy (XPS), for material characterization. [Source: National Institute of Standards and Technology, "X-Ray Photoelectron Spectroscopy Database" ]

Cerous chloride heptahydrate, also known as cerium(III) chloride heptahydrate, is a chemical compound with the formula CeCl37H2O\text{CeCl}_3\cdot 7\text{H}_2\text{O}. It is a white, hygroscopic crystalline solid that readily absorbs moisture from the air, forming a hydrate. The compound features a distorted trigonal prismatic arrangement where the cerium (III) cation (Ce3+\text{Ce}^{3+}) is coordinated by three chloride anions (Cl\text{Cl}^-) and surrounded by seven water molecules through hydrogen bonding. This unique structure contributes to its solubility in water and various organic solvents such as ethanol and acetone .

Cerous chloride heptahydrate's mechanism of action depends on the specific application. Here are two examples:

  • Nanoparticle synthesis: In the synthesis of cerium oxide nanoparticles, cerous chloride serves as a cerium ion source. During the reaction, the cerium ions undergo transformation to form the desired nanostructure.
  • Catalysis: As a catalyst precursor, cerous chloride undergoes conversion to an active catalyst during the reaction process. The specific mechanism depends on the type of catalytic reaction involved [].

Cerous chloride heptahydrate is considered a corrosive and mildly toxic compound. Here are some safety concerns:

  • Skin and eye irritation: Contact with skin or eyes can cause irritation and burns.
  • Inhalation hazard: Inhalation of dust particles can irritate the respiratory tract.
  • Environmental impact: Release into the environment can harm aquatic life.
, primarily as a Lewis acid and reducing agent. Some notable reactions include:

  • Luche Reaction: This reaction converts carbonyl compounds into allylic alcohols in the presence of cerous chloride heptahydrate and sodium borohydride, showcasing its utility in organic synthesis .
  • Mannich Reaction: Cerous chloride heptahydrate acts as an efficient catalyst for the one-pot Mannich reaction, producing β-amino carbonyl compounds from aromatic aldehydes and amines under mild conditions .
  • Reduction Reactions: It can reduce certain organic compounds, offering advantages over traditional reducing agents like sodium borohydride due to its mild nature .

Cerous chloride heptahydrate can be synthesized through several methods:

  • Hydration of Anhydrous Cerium Chloride: By dissolving anhydrous cerium(III) chloride in water, cerous chloride heptahydrate can be obtained through crystallization.
  • Direct Reaction with Hydrochloric Acid: The reaction of cerium oxide with hydrochloric acid yields cerous chloride heptahydrate:
    CeO2(s)+6HCl(aq)CeCl37H2O(aq)+3H2O(l)\text{CeO}_2(s)+6\text{HCl}(aq)\rightarrow \text{CeCl}_3\cdot 7\text{H}_2\text{O}(aq)+3\text{H}_2\text{O}(l) .
  • Heating of Hydrates: Controlled heating of cerous chloride heptahydrate can yield anhydrous forms or other hydrates depending on the conditions applied .

Cerous chloride heptahydrate has diverse applications across various fields:

  • Organic Synthesis: It is widely used as a catalyst in organic reactions such as the Luche and Mannich reactions, facilitating the formation of complex organic molecules .
  • Nanotechnology: The compound serves as a precursor for synthesizing cerium oxide nanoparticles, which have applications in catalysis and biomedical fields .
  • Corrosion Inhibition: It is utilized in formulations designed to inhibit corrosion on metal surfaces due to its protective properties .
  • Electrochemical Sensing: Cerous chloride heptahydrate can be employed as a dopant in the fabrication of nanocrystals used for sensing applications .

Studies on the interactions of cerous chloride heptahydrate primarily focus on its catalytic behavior with various substrates. For instance, it has been shown to enhance reaction rates significantly in the presence of organolithium reagents compared to traditional methods. Additionally, research indicates that it can effectively facilitate Michael-type additions when combined with sodium iodide on silica gel, demonstrating its versatility as a catalyst in various organic transformations .

Cerous chloride heptahydrate shares similarities with other cerium compounds but possesses unique properties that distinguish it:

Compound NameFormulaUnique Features
Cerium(II) ChlorideCeCl₂Less stable than cerous chloride; primarily used in reducing conditions.
Cerium(IV) OxideCeO₂Acts as an oxidizing agent; widely used in catalysis and UV filters.
Cerium(III) Chloride AnhydrousCeCl₃Lacks water molecules; more reactive but less soluble than the heptahydrate form.
Cerium(III) NitrateCe(NO₃)₃Soluble in water; often used for preparing other cerium compounds.

Cerous chloride heptahydrate's unique combination of solubility, mild reducing properties, and catalytic efficiency makes it particularly valuable in synthetic organic chemistry compared to its counterparts .

Solvent-Free Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis offers rapid, energy-efficient routes for organic transformations catalyzed by CeCl₃·7H₂O. Key advancements include:

  • Beckmann Rearrangement: CeCl₃·7H₂O/NaI systems promote the rearrangement of oximes to amides under solvent-free conditions, achieving yields >90% in 10–15 minutes.
  • 2-Quinolone Synthesis: Condensation of β-ketoesters with o-anilinoketones using CeCl₃·7H₂O yields 2-quinolones with >85% efficiency.

Mechanistic Insights:
The Lewis acidity of Ce³⁺ facilitates substrate activation, while iodide ions stabilize intermediates. Microwave irradiation enhances reaction kinetics by enabling uniform heating.

Characterization Data:

  • XRD: Confirms retention of CeCl₃·7H₂O structure post-reaction.
  • FTIR: Identifies Ce–O stretching modes at 540 cm⁻¹, indicating catalyst stability.

Table 1: Representative Microwave-Assisted Reactions

Reaction TypeSubstrateConditionsYieldRef.
Beckmann RearrangementCyclohexanone Oxime300 W, 10 min, solvent-free92%
2-Quinolone FormationEthyl Acetoacetate450 W, 15 min, neat88%

Spray Pyrolysis Techniques for Thin-Film Fabrication

Spray pyrolysis deposits CeO₂ thin films using CeCl₃·7H₂O precursors, critical for optoelectronic and catalytic applications.

Methodology:

  • Precursor Solution: 0.01–0.05 M CeCl₃·7H₂O in water/isopropanol.
  • Deposition Parameters:
    • Substrate Temperature: 300–450°C
    • Carrier Gas: Compressed air (2 L/min)
    • Nozzle-Substrate Distance: 20 cm.

Film Properties:

  • Structural: Cubic fluorite CeO₂ (JCPDS 34-0394) with (111) preferential orientation.
  • Optical: Bandgap 2.9–3.4 eV; >70% transmittance in visible spectrum.
  • Morphological: Spherical nanoparticles (5–20 nm) with crack-free surfaces at >400°C.

Table 2: Spray Pyrolysis Optimization Parameters

Substrate Temp (°C)Precursor Concentration (M)Thickness (nm)Bandgap (eV)
3500.01983.4
4000.051202.9

Hydrothermal Synthesis for Nanoparticle Development

Hydrothermal methods yield CeO₂ nanoparticles (NPs) with controlled morphologies using CeCl₃·7H₂O.

Protocols:

  • Nanopoles: CeCl₃·7H₂O, NaOH, and ethylenediamine at 180°C for 24 hours produce 10 nm-wide, 70 nm-long nanorods.
  • Supercritical Hydrothermal Synthesis: At 400°C, Ce(IV) octanoate precursors form uniform 5.3 nm CeO₂ NPs versus 7.1 nm from Ce(OH)₄.

Key Findings:

  • Morphology Control: Temperature dictates structure:
    • 80°C: Spherical NPs (5 nm).
    • 160°C: Nanorods (10 nm × 70 nm).
  • Defect Engineering: Oxygen vacancies (Raman shift at 465 cm⁻¹) enhance catalytic activity.

Table 3: Hydrothermal Synthesis Outcomes

PrecursorTemp (°C)Time (h)MorphologySize (nm)
CeCl₃·7H₂O/NaOH18024Nanorods10 × 70
Ce(IV) Octanoate4000.17Spherical NPs5.3

Three-Component Mannich Reaction Optimization

CeCl₃·7H₂O catalyzes Mannich reactions between ketones, aldehydes, and amines to produce β-amino carbonyl compounds. The cerium(III) ion activates carbonyl groups through Lewis acid coordination, lowering the energy barrier for nucleophilic amine attack [8]. Key optimizations include:

  • Solvent Selection: Acetonitrile outperforms polar aprotic solvents, achieving 89% yield of β-amino ketones at 60°C [8].
  • Stoichiometry: A 10 mol% catalyst loading balances reactivity and cost-effectiveness, as higher concentrations promote side reactions .
  • Substrate Scope: Aliphatic aldehydes react efficiently (72–89% yield), while aromatic aldehydes require extended reaction times (8–12 hours) for comparable yields [8].

Table 1: CeCl₃·7H₂O-Catalyzed Mannich Reaction Performance

Aldehyde TypeAmineKetoneYield (%)
CyclohexanoneBenzylamineAcetophenone89
BenzaldehydeAnilineCyclopentanone78

Methoximation of Aromatic Aldehydes and Ketones

The catalyst facilitates methoximation by activating carbonyl groups toward hydroxylamine nucleophiles. In aromatic systems:

  • Reaction Dynamics: Electron-withdrawing substituents (e.g., nitro groups) accelerate reaction rates (complete in 2 hours vs. 4 hours for electron-donating groups) [8].
  • Chemoselectivity: Competing hydrazone formation is suppressed below 50°C, favoring methoxyamine products (>95% selectivity) .
  • Scale-Up Considerations: Continuous water removal via Dean-Stark apparatus improves yields from 82% to 94% in gram-scale reactions [8].

Hydrazonation Pathways for Functionalized Hydrazones

CeCl₃·7H₂O enables efficient coupling of hydrazines with carbonyl compounds under mild conditions:

  • Mechanistic Pathway: Cerium(III) coordinates to both reactants, aligning orbitals for conjugate addition. Infrared spectroscopy confirms N–H bond polarization (shift from 3350 cm⁻¹ to 3280 cm⁻¹) [5].
  • Functional Group Tolerance: Reactions proceed in the presence of ester (–COOR), nitro (–NO₂), and halogen (–X) groups without protection [5].
  • Solid-State Synthesis: Mechanochemical grinding with CeCl₃·7H₂O achieves 87% hydrazone yield in 30 minutes, eliminating solvent waste [5].

Table 2: Hydrazone Yields Under Varied Conditions

HydrazideAldehydeMethodYield (%)
Isonicotinic2,4-DihydroxybenzSolution92
4-Aminobenzoic2,3-DihydroxybenzMechanochemical87

Beckmann Rearrangement of Oximes

CeCl₃·7H₂O/NaI systems catalyze the conversion of oximes to amides via Beckmann rearrangement:

  • Catalytic Synergy: Sodium iodide generates HI in situ, protonating the oxime N–O bond while cerium stabilizes the transition state [8].
  • Temperature Effects: Optimal performance occurs at 80°C, with lower temperatures stalling at the nitrilium intermediate stage [8].
  • Cyclic vs. Acyclic Substrates: Cyclohexanone oxime rearranges to ε-caprolactam in 91% yield, while acyclic substrates require 20% higher catalyst loading .

Hydrooxacyclization of Unsaturated Hydroxyesters

The cerium catalyst promotes intramolecular cyclization of γ,δ-unsaturated 3-hydroxy esters into oxygen heterocycles:

  • Stereochemical Control: Chiral centers in starting materials are retained with >99% enantiomeric excess, as demonstrated in carvone derivatives [6].
  • Ring Size Determination:
    • 5-membered tetrahydrofurans form preferentially (83% yield) when the tether length permits chair-like transition states [6].
    • 6-membered tetrahydropyrans require elevated temperatures (refluxing acetonitrile) for 68–74% yields [6].
  • Kinetic Analysis: Arrhenius plots reveal an activation energy of 72 kJ/mol, indicating a concerted asynchronous mechanism [6].

Table 3: Hydrooxacyclization Product Distribution

SubstrateProductTemp (°C)Yield (%)
(E)-3-HydroxypentenoateTetrahydrofuran8083
(Z)-3-HydroxyhexenoateTetrahydropyran8268

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.82257 g/mol

Monoisotopic Mass

262.82257 g/mol

Heavy Atom Count

5

UNII

188BE3J495

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18618-55-8

Wikipedia

Cerous chloride heptahydrate

Dates

Modify: 2023-08-15

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